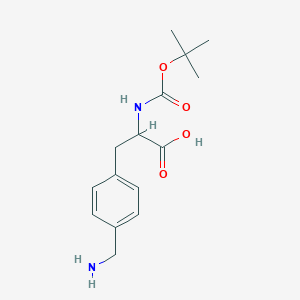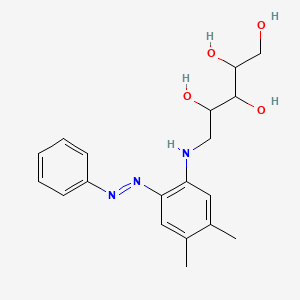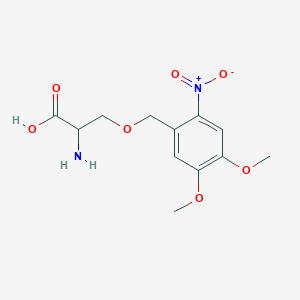
(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ácido 2-amino-3-(4,5-dimetoxi-2-nitrobenciloxi)propanoico es un complejo compuesto orgánico con aplicaciones significativas en la investigación científica. Este compuesto presenta una estructura única que incluye una cadena principal de aminoácido con un grupo 4,5-dimetoxi-2-nitrobenciloxi unido. Sus propiedades únicas lo hacen valioso en varios campos, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-Ácido 2-amino-3-(4,5-dimetoxi-2-nitrobenciloxi)propanoico típicamente involucra múltiples pasosEl paso final involucra la desprotección para producir el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-Ácido 2-amino-3-(4,5-dimetoxi-2-nitrobenciloxi)propanoico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino bajo condiciones específicas.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo benciloxi se puede sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica típicamente involucran reactivos como hidruro de sodio o carbonato de potasio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro puede producir un derivado de amino, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .
Aplicaciones Científicas De Investigación
(S)-Ácido 2-amino-3-(4,5-dimetoxi-2-nitrobenciloxi)propanoico tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se emplea en estudios que involucran interacciones enzimáticas y modificaciones de proteínas.
Medicina: Se investiga para posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de (S)-Ácido 2-amino-3-(4,5-dimetoxi-2-nitrobenciloxi)propanoico involucra su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reacciones fotoquímicas, lo que lleva a la liberación de intermediarios activos. Estos intermediarios pueden interactuar con moléculas biológicas, afectando varias vías y procesos .
Comparación Con Compuestos Similares
Compuestos similares
- Alcohol 4,5-dimetoxi-2-nitrobencílico
- Alcohol 4,5-metilendioxi-2-nitrobencílico
- 4,5-Metilendioxi-2-nitrobenzaldehído
Unicidad
(S)-Ácido 2-amino-3-(4,5-dimetoxi-2-nitrobenciloxi)propanoico es único debido a su estructura específica, que combina una cadena principal de aminoácido con un grupo 4,5-dimetoxi-2-nitrobenciloxi. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H16N2O7 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16) |
Clave InChI |
HYSPNOMZFGNKBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12319089.png)

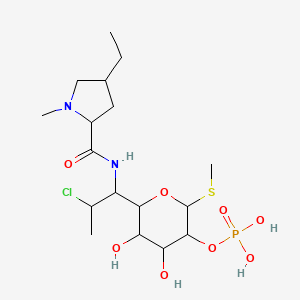
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid](/img/structure/B12319097.png)
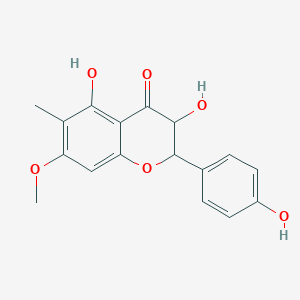
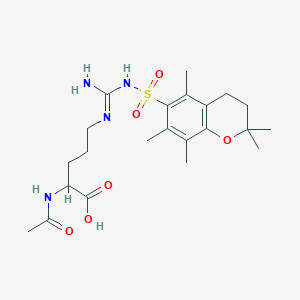

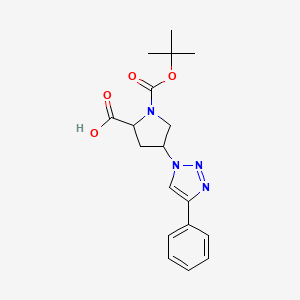
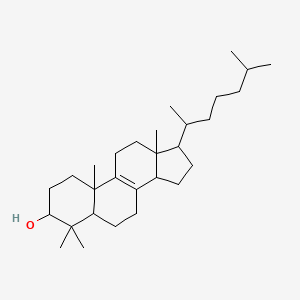
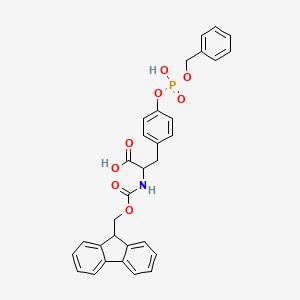
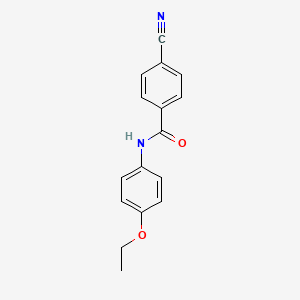
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)
